molecular formula C11H10N2O2 B6239108 2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine CAS No. 128701-92-8

2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine

Cat. No. B6239108
CAS RN: 128701-92-8
M. Wt: 202.2
InChI Key:
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Description

2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine is a chemical compound with the IUPAC name 2,3-dihydro-[1,4]dioxino[2,3-b]quinolin-10-amine . It has a molecular weight of 202.21 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine is 1S/C11H10N2O2/c12-9-7-3-1-2-4-8(7)13-11-10(9)14-5-6-15-11/h1-4H,5-6H2,(H2,12,13) . This code provides a specific description of the molecule’s structure, including its atomic connectivity and tautomeric states.

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine involves the condensation of 2-amino-3-bromo-1,4-dioxin with 2-aminobenzophenone followed by cyclization and reduction.", "Starting Materials": [ "2-amino-3-bromo-1,4-dioxin", "2-aminobenzophenone", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: 2-amino-3-bromo-1,4-dioxin is reacted with 2-aminobenzophenone in ethanol and water in the presence of hydrochloric acid to form the intermediate 2-(2-aminophenyl)-3-bromo-1,4-dioxin.", "Step 2: The intermediate is cyclized by heating with sodium hydroxide in ethanol to form the target compound, 2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine.", "Step 3: The target compound is reduced to the corresponding amine using sodium borohydride in ethanol and water." ] }

CAS RN

128701-92-8

Product Name

2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine

Molecular Formula

C11H10N2O2

Molecular Weight

202.2

Purity

95

Origin of Product

United States

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